
Tert-butyl 3-amino-3-(pyridin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-amino-3-(pyridin-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of tert-butyl acrylate with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Tert-butyl 3-amino-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, carbamates, or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like acyl chlorides, isocyanates, or carbonyldiimidazole (CDI) can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides, carbamates, or ureas.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 3-amino-3-(pyridin-2-yl)propanoate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds, which are valuable in drug discovery and development .
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may serve as a starting material for the development of enzyme inhibitors or receptor modulators .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can be used in the design of new drugs targeting specific diseases such as cancer, inflammation, or infectious diseases .
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility makes it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism of action of tert-butyl 3-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
Tert-butyl 3-amino-3-(pyridin-3-yl)propanoate: Similar structure but with the amino group attached to the 3-position of the pyridine ring.
Tert-butyl 2-amino-3-(pyridin-2-yl)propanoate: Similar structure but with the amino group attached to the 2-position of the propanoate chain.
Uniqueness
Tert-butyl 3-amino-3-(pyridin-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it suitable for various applications in research and industry .
特性
IUPAC Name |
tert-butyl 3-amino-3-pyridin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)8-9(13)10-6-4-5-7-14-10/h4-7,9H,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLKZZZEPMFVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
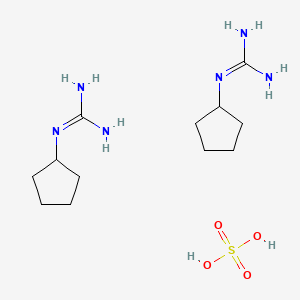
![(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2918067.png)
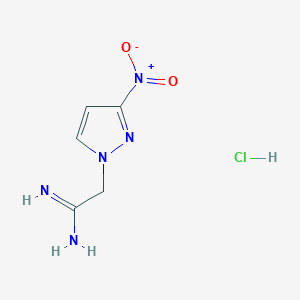
![2-(3-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2918069.png)
![2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2918070.png)
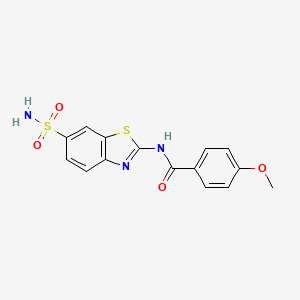
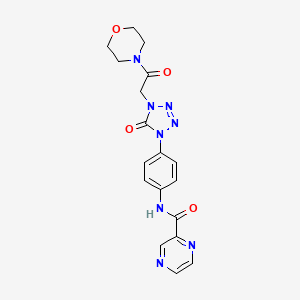
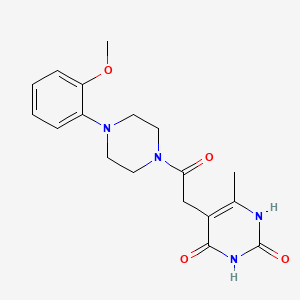
![2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2918074.png)
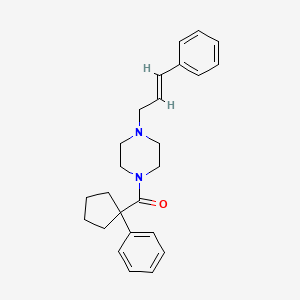
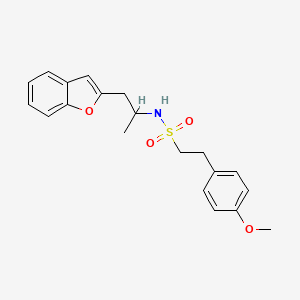
![(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918077.png)
![(E)-4-(2-(3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2918084.png)
![2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2918085.png)
